8-Azidoisoquinoline
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Overview
Description
8-Azidoisoquinoline is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is a structural isomer of quinoline and is composed of a benzene ring fused to a pyridine ring. The azido group (-N₃) attached to the eighth position of the isoquinoline ring makes this compound a unique compound with significant potential in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Azidoisoquinoline typically involves the introduction of the azido group to the isoquinoline ring. One common method is the nucleophilic substitution reaction where isoquinoline is treated with sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 8-Azidoisoquinoline undergoes various chemical reactions, including:
Photolysis: Upon exposure to light, this compound decomposes to form highly reactive intermediates like 3-isoquinolylnitrene.
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Photolysis: Light (UV or visible) is used to induce the decomposition of the azido group.
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) and solvents like DMF or DMSO are commonly used.
Major Products:
Photolysis: Produces reactive intermediates such as 3-isoquinolylnitrene.
Substitution Reactions: Depending on the nucleophile used, various substituted isoquinoline derivatives can be formed.
Scientific Research Applications
8-Azidoisoquinoline has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other isoquinoline derivatives and is used in studying the behavior of nitrenes and azirenes.
Biology and Medicine: Its derivatives are explored for potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of 8-Azidoisoquinoline primarily involves the formation of reactive intermediates upon decomposition. For instance, photolysis of this compound generates 3-isoquinolylnitrene, which can further react with various substrates. These intermediates can interact with molecular targets, leading to various chemical transformations.
Comparison with Similar Compounds
Isoquinoline: The parent compound, lacking the azido group.
Quinoline: A structural isomer of isoquinoline with a similar fused ring structure.
8-Hydroxyquinoline: Another derivative with a hydroxyl group at the eighth position, known for its biological activities.
Uniqueness of 8-Azidoisoquinoline: The presence of the azido group at the eighth position makes this compound unique, as it introduces the potential for forming highly reactive intermediates like nitrenes. This reactivity is not observed in its parent compound, isoquinoline, or other similar derivatives like 8-hydroxyquinoline.
Properties
IUPAC Name |
8-azidoisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-13-12-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVANISVYTBBBEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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